3-Iodo-1H-indazole-4-carboxylic acid
Overview
Description
“3-Iodo-1H-indazole-4-carboxylic acid” is a type of indazole-containing derivative . Indazoles are important heterocycles in drug molecules and can bear a variety of functional groups, displaying versatile biological activities . They are one of the most important classes of nitrogen-containing heterocyclic compounds, bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .
Synthesis Analysis
Indazoles have been synthesized through various methods. Some of the strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .
Chemical Reactions Analysis
Indazole-containing compounds can undergo a variety of chemical reactions. For example, they can be used in the synthesis of novel aromatic carboxylic acid amides .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of 3-Indazolecarboxylic Esters and Amides 3-Iodoindazoles are key intermediates in synthesizing 1H-indazole-3-carboxylic acid esters and amides. They undergo Pd-catalyzed carbonylations with methanol or amines under mild conditions, yielding moderate to good yields and allowing further synthetic transformations due to the tolerance of diverse functional groups (Buchstaller et al., 2011).
Crystal Structure of Indazole Derivatives The crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid has been investigated, highlighting the molecule's triclinic space group and the potential of its crystalline polymorph to stabilize the compound, which is superior to its amorphous form in bioactivity and therapeutic activity (Hu Yong-zhou, 2008).
Applications in Medicinal Chemistry
N-Heterocyclic Carbenes and Mesomeric Betaines of Indazole 1.2-Dimethylindazolium-3-carboxylates, derivatives of indazole alkaloid Nigellicin, are used to produce intermediary N-heterocyclic carbenes of indazole, demonstrating the compound's versatility in chemical transformations (Schmidt et al., 2006).
Antitumor Activity of Indazole Derivatives Indazole derivatives like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropa ne-1-carboxamide exhibit effective inhibition on cancer cell lines, highlighting their potential in antitumor applications. The molecule's crystal structure and properties have been extensively studied, offering insights into its therapeutic potential (Jiu-Fu Lu et al., 2020).
Nucleophilic Carbenes and Mesomeric Betaines of Indazole Indazolium-3-carboxylates, a class of pseudo-cross-conjugated mesomeric betaines, can be converted into various isoconjugated amidates and thiocarboxylates. These transformations demonstrate the compound's chemical versatility and potential applications in developing new molecules (Schmidt et al., 2005).
Mechanism of Action
Target of Action
It is known that indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, it can be inferred that 3-Iodo-1H-indazole-4-carboxylic acid may interact with similar targets.
Mode of Action
Indazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and bacterial infections . It is likely that this compound affects similar pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
It is known that indazole derivatives generally have good bioavailability . Therefore, it can be inferred that this compound may have similar ADME properties, which would impact its bioavailability.
Result of Action
Indazole derivatives are known to have a variety of effects, including anti-inflammatory, antitumor, and antibacterial effects . Therefore, it can be inferred that this compound may have similar effects.
Action Environment
It is known that the nitrosation of indoles, a key step in the synthesis of indazole derivatives, occurs in a slightly acidic environment . Therefore, it can be inferred that the action of this compound may be influenced by the pH of its environment.
Future Directions
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the future directions in the study of “3-Iodo-1H-indazole-4-carboxylic acid” and similar compounds may involve further exploration of their synthesis, properties, and potential applications in medicine and other fields.
Properties
IUPAC Name |
3-iodo-2H-indazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTWVYVTMBLLKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646350 | |
Record name | 3-Iodo-2H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-80-9 | |
Record name | 3-Iodo-1H-indazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885520-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-2H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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